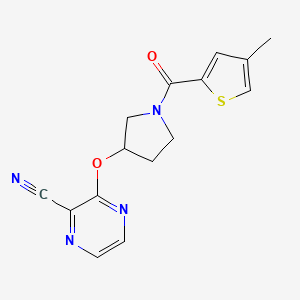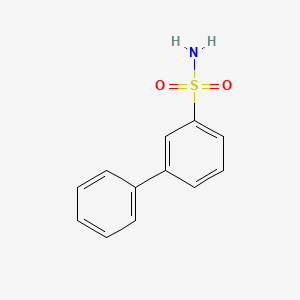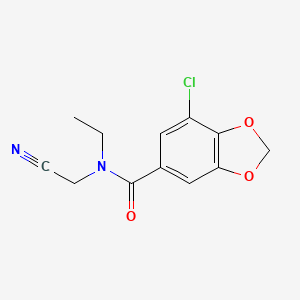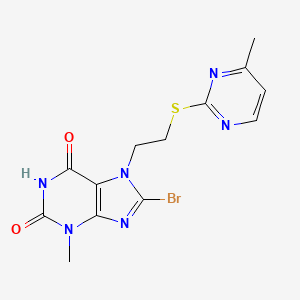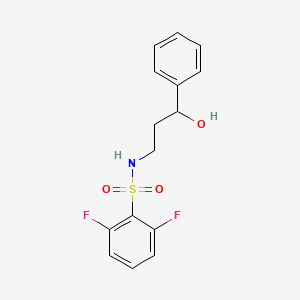
2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group commonly found in a variety of pharmacologically active compounds. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. The presence of fluorine atoms and a hydroxy-phenylpropyl moiety in the compound suggests potential for increased activity or specificity towards certain biological targets .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various methods, including click chemistry, which has been used to incorporate diverse moieties such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl groups . Another approach for synthesizing related structures involves the use of hemiaminal intermediates, which can be reduced to form hydroxyalkyl benzenesulfonamides, important pharmacophoric elements for drug design . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The X-ray crystal structure of some sulfonamides bound to carbonic anhydrase has provided insights into the factors that govern their inhibitory power . The introduction of fluorine atoms, as seen in the compound of interest, can significantly affect the binding affinity and selectivity due to their electronegativity and size .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For instance, they can react with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . The reactivity of these compounds can be further manipulated through the use of powerful reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride, which can activate thioglycosides for the formation of glycosidic linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The introduction of fluorine atoms can enhance the stability and gas chromatographic properties of these compounds . Additionally, the presence of hydroxy groups can contribute to the antioxidant potential, as seen in some derivatives that have shown high antioxidant activity and potential for treating long-term complications of diabetes mellitus . The permeability of these compounds through biological membranes is also an important property, with some evidence suggesting the existence of an influx mechanism .
Aplicaciones Científicas De Investigación
Biochemical Evaluation and Inhibition Studies
- High-affinity Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
- Carbonic Anhydrase Inhibition : Novel benzene- and tetrafluorobenzenesulfonamide derivatives were synthesized, showing medium potency inhibition of human carbonic anhydrase isoforms I and II and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII (N. Pala et al., 2014).
Synthetic Applications and Chemical Synthesis
- Oxidative Cross-Coupling : N-(2‘-Phenylphenyl)benzenesulfonamides reacted with acrylate esters under a palladium−copper catalyst system, producing high yields of derivatives, demonstrating the versatility of benzenesulfonamides in synthetic chemistry (M. Miura et al., 1998).
- Directed Metalation Group (DMG) : Research highlights benzenesulfonamide as a powerful DMG, showcasing its vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology for heterocyclic synthesis (O. Familoni, 2002).
Propiedades
IUPAC Name |
2,6-difluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c16-12-7-4-8-13(17)15(12)22(20,21)18-10-9-14(19)11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKTKADFZPHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
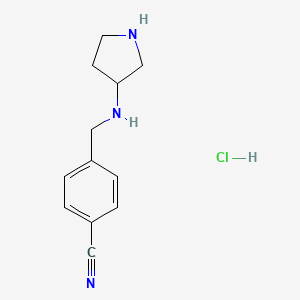
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
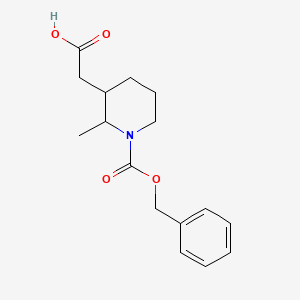
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)


